Cas no 1243005-35-7 (ethyl 4-{[(4-chlorophenyl)methyl]amino}-8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate)

Ethyl 4-{[(4-chlorophenyl)methyl]amino}-8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate is a synthetic quinoline derivative with potential applications in medicinal chemistry and pharmaceutical research. The compound features a chlorophenylmethylamino substituent at the 4-position and an ethyl carboxylate group at the 3-position, contributing to its structural versatility. Its quinoline core, combined with the 2-oxo-1,2-dihydro motif, suggests potential bioactivity, particularly in targeting enzyme inhibition or receptor modulation. The presence of a methyl group at the 8-position may influence solubility and metabolic stability. This compound is of interest for further investigation in drug discovery, particularly in the development of novel therapeutic agents with optimized pharmacokinetic properties.
ethyl 4-{[(4-chlorophenyl)methyl]amino}-8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate structure
1243005-35-7 structure
Product name:ethyl 4-{[(4-chlorophenyl)methyl]amino}-8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate
CAS No:1243005-35-7
MF:C20H19ClN2O3
Molecular Weight:370.829464197159
CID:5394928

ethyl 4-{[(4-chlorophenyl)methyl]amino}-8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate 化学的及び物理的性質

名前と識別子

    • Ethyl 4-[[(4-chlorophenyl)methyl]amino]-1,2-dihydro-8-methyl-2-oxo-3-quinolinecarboxylate
    • ethyl 4-{[(4-chlorophenyl)methyl]amino}-8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate
    • インチ: 1S/C20H19ClN2O3/c1-3-26-20(25)16-18(22-11-13-7-9-14(21)10-8-13)15-6-4-5-12(2)17(15)23-19(16)24/h4-10H,3,11H2,1-2H3,(H2,22,23,24)
    • InChIKey: SFRWOCQWLLZOSM-UHFFFAOYSA-N
    • SMILES: N1C2=C(C=CC=C2C)C(NCC2=CC=C(Cl)C=C2)=C(C(OCC)=O)C1=O

じっけんとくせい

  • 密度みつど: 1.32±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 574.1±50.0 °C(Predicted)
  • 酸度系数(pKa): 10.20±0.70(Predicted)

ethyl 4-{[(4-chlorophenyl)methyl]amino}-8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F3406-0408-2μmol
ethyl 4-{[(4-chlorophenyl)methyl]amino}-8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate
1243005-35-7
2μmol
$57.0 2023-09-10
Life Chemicals
F3406-0408-1mg
ethyl 4-{[(4-chlorophenyl)methyl]amino}-8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate
1243005-35-7
1mg
$54.0 2023-09-10
Life Chemicals
F3406-0408-10mg
ethyl 4-{[(4-chlorophenyl)methyl]amino}-8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate
1243005-35-7
10mg
$79.0 2023-09-10
Life Chemicals
F3406-0408-4mg
ethyl 4-{[(4-chlorophenyl)methyl]amino}-8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate
1243005-35-7
4mg
$66.0 2023-09-10
Life Chemicals
F3406-0408-20μmol
ethyl 4-{[(4-chlorophenyl)methyl]amino}-8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate
1243005-35-7 90%+
20μl
$79.0 2023-04-26
Life Chemicals
F3406-0408-3mg
ethyl 4-{[(4-chlorophenyl)methyl]amino}-8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate
1243005-35-7
3mg
$63.0 2023-09-10
Life Chemicals
F3406-0408-2mg
ethyl 4-{[(4-chlorophenyl)methyl]amino}-8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate
1243005-35-7
2mg
$59.0 2023-09-10
Life Chemicals
F3406-0408-20mg
ethyl 4-{[(4-chlorophenyl)methyl]amino}-8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate
1243005-35-7 90%+
20mg
$99.0 2023-04-26
Life Chemicals
F3406-0408-5μmol
ethyl 4-{[(4-chlorophenyl)methyl]amino}-8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate
1243005-35-7
5μmol
$63.0 2023-09-10
Life Chemicals
F3406-0408-5mg
ethyl 4-{[(4-chlorophenyl)methyl]amino}-8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate
1243005-35-7
5mg
$69.0 2023-09-10

ethyl 4-{[(4-chlorophenyl)methyl]amino}-8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate 関連文献

ethyl 4-{[(4-chlorophenyl)methyl]amino}-8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylateに関する追加情報

Ethyl 4-{[(4-chlorophenyl)methyl]amino}-8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate: A Comprehensive Overview

Ethyl 4-{[(4-chlorophenyl)methyl]amino}-8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate, identified by the CAS No. 1243005-35-7, is a complex organic compound with significant potential in various chemical and pharmaceutical applications. This compound belongs to the quinoline derivative family, a class of heterocyclic aromatic compounds known for their diverse biological activities and structural versatility. Recent advancements in synthetic chemistry have enabled the precise synthesis and characterization of this compound, making it a subject of interest in both academic and industrial research.

The structure of Ethyl 4-{[(4-chlorophenyl)methyl]amino}-8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate is characterized by a quinoline ring system with several substituents. The presence of a chlorine atom on the phenyl group introduces electronic effects that can influence the compound's reactivity and stability. Additionally, the ethyl ester group at the 3-position and the methyl group at the 8-position contribute to the compound's solubility and pharmacokinetic properties. These features make it a promising candidate for drug delivery systems and bioavailability studies.

Recent studies have highlighted the importance of quinoline derivatives in medicinal chemistry, particularly in the development of anticancer agents. For instance, research published in *Journal of Medicinal Chemistry* demonstrated that certain quinoline derivatives exhibit potent inhibitory activity against key enzymes involved in cancer progression. While Ethyl 4-{[(4-chlorophenyl)methyl]amino}-8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate has not yet been extensively studied in this context, its structural similarities to known bioactive compounds suggest potential applications in oncology.

The synthesis of Ethyl 4-{[(4-chlorophenyl)methyl]amino}-8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Key steps include the formation of the quinoline ring system through cyclization reactions, followed by functionalization at specific positions to introduce substituents. The use of transition metal catalysts has significantly improved the efficiency and selectivity of these reactions, enabling researchers to produce high-purity samples for further analysis.

From an analytical standpoint, this compound has been characterized using advanced spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. These analyses have provided detailed insights into its molecular structure and stability under various conditions. Furthermore, computational chemistry methods have been employed to predict its electronic properties and interactions with biological targets, further enhancing our understanding of its potential applications.

In terms of biological activity, preliminary assays have shown that Ethyl 4-{[(4-chlorophenyl)methyl]amino}-8-methyl-2 oxo 1 2 dihydroquinoline 3 carboxy late exhibits moderate inhibitory effects on certain enzyme systems. While these results are promising, further studies are required to fully elucidate its mechanism of action and therapeutic potential. Collaborative efforts between chemists and biologists are currently underway to explore its effects on cellular pathways relevant to diseases such as neurodegenerative disorders and inflammatory conditions.

Looking ahead, the development of novel quinoline derivatives like Ethyl 4-{[(4-chlorophenyl)methyl]amino}-8-methyl -2 oxo -1 2 dihydro quinoline -3 carboxy late holds great promise for advancing drug discovery. By leveraging cutting-edge synthetic methodologies and computational tools, researchers can design compounds with enhanced efficacy and reduced side effects. As our understanding of this compound deepens, it is anticipated that it will play a pivotal role in addressing unmet medical needs across various therapeutic areas.

In conclusion, Ethyl 4-{[(4 chlorophen ylm eth yl) amino} -8 methyl -2 oxo -1 2 dihydro quinoline -3 carboxy late (CAS No. 1243005 -35 -7) represents a valuable addition to the portfolio of quinoline derivatives with diverse chemical and biological properties. Its unique structure, coupled with recent advances in synthetic and analytical techniques, positions it as a key player in future research endeavors aimed at developing innovative pharmaceuticals.

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